4-Hydroxyphenylbutazone

描述

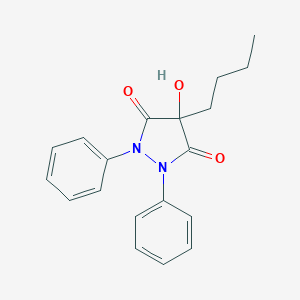

4-Hydroxyphenylbutazone is a metabolite of Phenylbutazone, a nonsteroidal anti-inflammatory agent (NSAID). Phenylbutazone is known for its role as a reducing cofactor for the peroxidase activity of prostaglandin H synthase . This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in various scientific research fields.

准备方法

The synthesis of 4-Hydroxyphenylbutazone involves a multi-step reaction process :

Acetic anhydride and acetic acid: The initial step involves the reaction of acetic anhydride with acetic acid under an inert atmosphere at 20°C for 24 hours.

N-Iodosuccinimide and tetrahydrofuran: The intermediate product is then treated with N-iodosuccinimide in tetrahydrofuran for 12 hours at 20°C.

Palladium on activated carbon and hydrogen: The next step involves hydrogenation using palladium on activated carbon in ethanol for 6 hours at 20°C.

Sodium hydroxide in ethanol and water: The product is then treated with sodium hydroxide in a mixture of ethanol and water.

Enzymatic reaction: The reaction mixture is subjected to an enzymatic reaction using human placental alkaline phosphatase, magnesium chloride, and zinc (II) chloride at 37°C and pH 7.4 in an aqueous buffer.

Dihydrogen peroxide and sodium hydrogencarbonate: Finally, the product is treated with dihydrogen peroxide and sodium hydrogencarbonate in a mixture of water and acetonitrile.

化学反应分析

4-Hydroxyphenylbutazone undergoes several types of chemical reactions :

Oxidation: It can be oxidized to form various products, depending on the reagents and conditions used.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: It can undergo substitution reactions, particularly involving the hydroxyl group.

Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Anti-inflammatory Effects

4-Hydroxyphenylbutazone exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory conditions. It works by inhibiting the synthesis of prostaglandins, which are mediators of inflammation.

Case Study: A study demonstrated that this compound effectively reduced edema in animal models of inflammation, indicating its potential use in clinical settings for managing pain and inflammation associated with conditions such as arthritis and gout .

Anticancer Potential

Recent research has indicated that this compound may have anticancer properties. Its ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism through which it could potentially inhibit tumor growth.

Case Study: In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the modulation of apoptotic pathways and the reduction of oxidative stress .

Role as a Reducing Cofactor

This compound functions as an effective reducing cofactor for the peroxidase activity of prostaglandin H synthase. This role enhances its potential therapeutic applications in conditions where prostaglandin synthesis is disrupted.

Data Table: Comparison of Biological Activities

| Activity Type | This compound | Phenylbutazone | Zingerone |

|---|---|---|---|

| Anti-inflammatory | Yes | Yes | Yes |

| Anticancer | Yes | Limited | Yes |

| Prostaglandin inhibition | Yes | Yes | No |

| Antioxidant | Moderate | Low | High |

作用机制

The mechanism of action of 4-Hydroxyphenylbutazone involves its role as a reducing cofactor for the peroxidase activity of prostaglandin H synthase . This enzyme is crucial in the biosynthesis of prostaglandins, which are involved in inflammation and pain signaling. By modulating the activity of this enzyme, this compound can influence the production of prostaglandins and thereby exert its anti-inflammatory effects.

相似化合物的比较

4-Hydroxyphenylbutazone is similar to other metabolites of Phenylbutazone, such as Phenylbutazone impurity B . it is unique in its specific interactions with enzymes and its pharmacological profile. Other similar compounds include:

Phenylbutazone: The parent compound, known for its anti-inflammatory properties.

Oxyphenbutazone: Another metabolite with similar pharmacological effects but different metabolic pathways.

生物活性

4-Hydroxyphenylbutazone is a significant metabolite of the nonsteroidal anti-inflammatory drug (NSAID) phenylbutazone, which is widely used for its anti-inflammatory and analgesic properties. This compound has garnered attention for its biological activity, particularly in relation to its interactions with various enzymes and proteins, which play crucial roles in inflammatory processes.

This compound is characterized by the presence of a hydroxyl group at the para position of the phenyl ring. This structural modification enhances its reactivity and biological activity compared to its parent compound, phenylbutazone. The compound acts primarily as a reducing cofactor for the peroxidase activity of prostaglandin H synthase (PHS), which is involved in the synthesis of pro-inflammatory prostaglandins .

The biological activity of this compound can be summarized as follows:

- Inhibition of Prostaglandin Synthesis : Unlike phenylbutazone, which inhibits PHS cyclooxygenase, this compound does not exhibit this inhibitory effect directly. Instead, it modulates PHS activity through its role as a cofactor .

- Reduction of Inflammation : By influencing prostaglandin synthesis, this compound contributes to the reduction of inflammatory responses in tissues .

Anti-inflammatory Effects

Research has demonstrated that this compound retains some anti-inflammatory properties, although they are less potent than those of phenylbutazone. In animal models, it has been shown to significantly reduce levels of inflammatory mediators such as PGE2, indicating its potential utility in managing inflammatory conditions .

Toxicological Concerns

Despite its therapeutic potential, there are significant safety concerns associated with this compound. Studies have indicated that metabolites of phenylbutazone can lead to serious side effects, including blood dyscrasias and potential carcinogenic effects in certain animal models . The toxicological profile necessitates careful consideration when evaluating its use in clinical settings.

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is useful to compare it with other metabolites of phenylbutazone:

| Compound | Biological Activity | Mechanism of Action | Toxicity Profile |

|---|---|---|---|

| Phenylbutazone | Strong anti-inflammatory | Inhibits COX enzymes | Associated with severe side effects |

| Oxyphenbutazone | Moderate anti-inflammatory | Similar mechanism to phenylbutazone | Lower toxicity compared to phenylbutazone |

| This compound | Mild anti-inflammatory | Reducing cofactor for PHS | Potentially significant toxicity |

Case Study 1: Inflammatory Response in Horses

A study conducted on horses demonstrated that administration of phenylbutazone resulted in a marked reduction in serum thromboxane B2 synthesis, indicating effective inhibition of COX-1 and COX-2 pathways. The metabolites, including this compound, were implicated in sustaining these anti-inflammatory effects over time .

Case Study 2: Human Pharmacokinetics

Research into the pharmacokinetics of phenylbutazone and its metabolites revealed that while phenylbutazone is extensively metabolized in humans, leading to prolonged half-lives and high plasma protein binding (98-99%), the specific contributions of this compound to therapeutic efficacy remain less clear. It was noted that monitoring plasma concentrations could serve as a reliable marker for tissue concentrations in humans .

属性

IUPAC Name |

4-butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-2-3-14-19(24)17(22)20(15-10-6-4-7-11-15)21(18(19)23)16-12-8-5-9-13-16/h4-13,24H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEBWXHYBNAYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168584 | |

| Record name | 4-Hydroxyphenylbutazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16860-43-8 | |

| Record name | 4-Butyl-4-hydroxy-1,2-diphenyl-3,5-pyrazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16860-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylbutazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016860438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC382672 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphenylbutazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYPHENYLBUTAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ROQ243U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is 4-Hydroxyphenylbutazone formed and what is its relationship to Prostaglandin H Synthase (PHS) activity?

A: this compound is a metabolite of the nonsteroidal anti-inflammatory drug phenylbutazone. Research suggests that it forms via a reaction involving two phenylbutazone peroxyl radicals, which rearrange to alkoxy radicals and subsequently abstract hydrogen atoms []. Interestingly, this compound itself does not inhibit PHS cyclooxygenase, unlike its precursor, phenylbutazone. Phenylbutazone's inhibitory action on PHS cyclooxygenase requires its metabolism by PHS hydroperoxidase, highlighting the importance of this enzymatic pathway in modulating PHS activity [].

Q2: Can you elaborate on the structural characterization of this compound and its identification in analytical settings?

A: this compound is characterized by the presence of a hydroxyl group at the 4-position of the phenyl ring in the phenylbutazone structure []. Spectroscopically, the compound exhibits a distinct IR absorption band at 3370 cm-1, characteristic of the O-H stretch []. In proton NMR, the absence of the 4-H peak and the appearance of a broad singlet around 3.3 ppm, attributed to the 4-OH group, confirms its formation []. HPLC methods have been developed for the specific determination of this compound in phenylbutazone samples [], enabling researchers to analyze its presence and quantify its levels.

Q3: Are there any known alternatives or substitutes for this compound in the context of its formation from phenylbutazone?

A: While the provided research does not directly compare this compound with alternative compounds, it highlights that other hydroperoxides capable of rearranging into peroxyl radicals exhibit potent inhibitory effects on PHS cyclooxygenase []. This suggests the potential existence of other molecules that could interfere with PHS activity through similar mechanisms, warranting further investigation into structural analogs or alternative compounds with comparable reactivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。